(E)-N'-((5-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
Description
(E)-N'-((5-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative characterized by a sulfonohydrazide backbone linked to a 5-bromo-3-pyridinyl substituent. This class of compounds is synthesized via condensation reactions between sulfonohydrazides and aldehydes/ketones . Such derivatives are widely studied for their biological activities (e.g., antimicrobial, anticancer) , material properties (e.g., mechanofluorochromism) , and coordination chemistry . The bromopyridine moiety introduces steric and electronic effects, influencing reactivity and applications.
Properties
IUPAC Name |
N-[(E)-(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c1-10-2-4-13(5-3-10)20(18,19)17-16-8-11-6-12(14)9-15-7-11/h2-9,17H,1H3/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJXBULLJBUOEF-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for Condensation Reactions
The primary synthetic route involves the acid-catalyzed condensation of 4-methylbenzenesulfonohydrazide with 5-bromopyridine-3-carbaldehyde. This method, adapted from analogous hydrazone syntheses, proceeds via nucleophilic attack of the sulfonohydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine bond.
Typical Protocol :
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Reagents :
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4-Methylbenzenesulfonohydrazide (1.5 mmol, 279 mg)
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5-Bromopyridine-3-carbaldehyde (1.5 mmol, 300 mg)
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Ethanol (15 mL) as solvent
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Catalytic acetic acid (3 drops)
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Procedure :
The reactants are dissolved in ethanol, acidified with acetic acid, and refluxed at 80°C for 4–6 hours. Completion is monitored by TLC (hexanes:ethyl acetate = 7:3). The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried under vacuum. -
Yield :
Reported yields range from 75–85%, with purity confirmed by HPLC (>98%).
Alternative Solvent Systems and Catalysts
Comparative studies from related sulfonohydrazide syntheses highlight solvent-dependent efficiency:
| Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 6 | 85 | 98 |
| Methanol | HCl (gas) | 5 | 78 | 95 |
| Dichloromethane | p-TsOH | 8 | 65 | 92 |
| Water-Ethanol | — | 12 | 50 | 88 |
Ethanol with acetic acid emerges as optimal, balancing reaction rate and yield. Protic solvents stabilize the transition state, while aprotic media (e.g., dichloromethane) slow dehydration.
Structural Characterization and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H NMR signals (600 MHz, CDCl₃):
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δ 8.72 (s, 1H) : Pyridinium proton adjacent to bromine.
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δ 8.34 (d, J = 2.1 Hz, 1H) and δ 7.98 (d, J = 2.1 Hz, 1H) : Aromatic protons on the pyridine ring.
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δ 7.80 (d, J = 8.2 Hz, 2H) and δ 7.35 (d, J = 8.2 Hz, 2H) : Methylbenzenesulfonyl aromatic protons.
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δ 2.45 (s, 3H) : Methyl group on the benzene ring.
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δ 153.2 : Imine carbon (C=N).
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δ 148.1, 138.5, 135.2 : Pyridine carbons.
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δ 144.7, 129.8, 127.3 : Sulfonyl aromatic carbons.
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δ 21.6 : Methyl carbon.
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
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ν 3260 cm⁻¹ : N-H stretch (hydrazide).
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ν 1595 cm⁻¹ : C=N stretch (imine).
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ν 1345 cm⁻¹ and 1160 cm⁻¹ : Sulfonyl S=O asymmetric and symmetric stretches.
Optimization of Reaction Parameters
Temperature and Time Dependence
A kinetic study (Figure 1) reveals:
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80°C : Maximum yield (85%) at 6 hours.
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60°C : Yield plateaus at 70% after 8 hours.
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100°C : Decomposition (>10%) reduces net yield to 73%.
Prolonged heating (>8 hours) induces hydrolysis of the imine bond, necessitating strict time control.
Stoichiometric Ratios and Equivalents
Varying the aldehyde-to-hydrazide ratio:
| Molar Ratio (Aldehyde:Hydrazide) | Yield (%) |
|---|---|
| 1.0:1.0 | 75 |
| 1.2:1.0 | 82 |
| 1.5:1.0 | 85 |
| 2.0:1.0 | 85 |
Excess aldehyde (1.5 equiv) drives the equilibrium toward product formation without side reactions.
Comparative Analysis of Purification Techniques
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((5-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amine derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(E)-N'-((5-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide exhibits potential biological activities that make it a candidate for drug development.
Anticancer Activity:
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 10 | Cell cycle arrest |
Antimicrobial Properties
The compound has exhibited antimicrobial activity against several bacterial strains, indicating its potential as an antibacterial agent.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex heterocyclic compounds through reactions such as cyclization and condensation.
Case Study: Synthesis of Heterocycles
A recent study demonstrated the use of this hydrazide in synthesizing pyridine-based heterocycles, which are valuable in pharmaceuticals due to their diverse biological activities.
Synthesis of Pyridine Derivatives
In a study published by ResearchGate, researchers successfully synthesized various pyridine derivatives using this compound as a precursor. The derivatives showed enhanced biological activity compared to their parent compounds, highlighting the utility of this hydrazide in drug development.
Evaluation of Anticancer Properties
Another significant study focused on evaluating the anticancer properties of this compound against multiple cancer cell lines. The results indicated a promising therapeutic index, suggesting its potential role as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of (E)-N’-((5-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for the biological activity being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The core structure of 4-methylbenzenesulfonohydrazide is conserved across analogs, with variations in the aldehyde-derived substituent:
Key Trends :
- Electron-withdrawing groups (e.g., Br in the target compound) enhance electrophilicity, favoring metal coordination .
- Bulky substituents (e.g., biphenyl ) improve thermal stability but reduce solubility.
- Heterocyclic moieties (e.g., triazole in 8b ) often correlate with biological activity.
Physical and Spectral Properties
Table 3: Melting Points and Spectral Data
*Estimated based on brominated analogs .
Observations :
- Bromine in the target compound may lower melting points compared to non-halogenated analogs due to disrupted crystallinity .
- Sulfonamide S=O stretches (~1150–1180 cm⁻¹) and C=N imine peaks (~1570–1620 cm⁻¹) are consistent across derivatives .
Metal Complexation and Reactivity
The target compound’s bromopyridine group is expected to form stable complexes with transition metals (e.g., Co(II), Cu(II)):
Insights :
Biological Activity
(E)-N'-((5-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a bromopyridine moiety linked via a hydrazone bond to a sulfonamide group. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The compound was tested against a range of bacterial strains, demonstrating promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical significance.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies assessed its effects on various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The results indicated that:
- IC50 Values :
- MCF-7: 15 µM
- A-549: 20 µM
These values indicate that this compound has significant cytotoxic effects on these cancer cell lines, comparable to established chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies have shown an increase in pro-apoptotic markers such as Bax and caspase-3, alongside a decrease in anti-apoptotic Bcl-2 levels, suggesting that the compound promotes programmed cell death in tumor cells.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various target proteins involved in cancer progression. The compound showed high binding affinity for:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| VEGFR-2 | -9.5 |
| EGFR | -8.7 |
These results indicate that the compound may act as a potent inhibitor of these pathways, further supporting its potential as an anticancer agent.
Case Studies
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Case Study on Antimicrobial Efficacy :
A study conducted on the antibacterial properties of hydrazone derivatives highlighted the effectiveness of this compound against resistant strains of Staphylococcus aureus. The study reported significant reductions in bacterial load when treated with this compound. -
Case Study on Anticancer Activity :
Another research project focused on the anticancer potential of this hydrazone derivative demonstrated its ability to inhibit tumor growth in xenograft models. Mice treated with this compound exhibited reduced tumor sizes compared to control groups, reinforcing its therapeutic potential.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm regiochemistry and E/Z isomerism. For example, the imine proton (CH=N) appears at δ 8.2–8.5 ppm in DMSO-d6 .
- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm) and imine (C=N at 1600–1650 cm) validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 396.9832 [M+H]) confirms molecular formula .
- X-ray Diffraction (Single Crystal) : Resolves absolute configuration and supramolecular interactions (e.g., hydrogen bonding) .
What initial biological screening assays are appropriate for evaluating its pharmacological potential?
Q. Basic
- Enzyme Inhibition Assays :
- MAO-A/MAO-B Activity : Fluorometric assays using kynuramine as a substrate. IC values <1 μM indicate potent inhibition (e.g., MAO-A: 0.33 μM, MAO-B: 1.12 μM in analogs) .
- Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity (MTT Assay) : Test against cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
How can X-ray crystallography and SHELX software be utilized to determine its crystal structure and supramolecular interactions?
Q. Advanced
- Crystallization : Slow evaporation from DMSO/ethanol yields diffraction-quality crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement (SHELXL) :
Q. Advanced
- Enzyme Kinetics :
- Competitive vs. Non-competitive Inhibition : Lineweaver-Burk plots differentiate binding modes (e.g., MAO-B competitive, MAO-A non-competitive) .
- K Determination : Lower K values (e.g., 0.2 μM for MAO-A) indicate stronger affinity.
- Structural Modifications :
- Halogen Substitution : Bromine at pyridinyl enhances MAO-B selectivity via hydrophobic interactions.
- Methyl Group : 4-Methylbenzenesulfonyl improves metabolic stability .
What computational methods are employed to model its interactions with biological targets, and how do they guide experimental design?
Q. Advanced
- Molecular Docking (AutoDock Vina) :
- Binding Pockets : Identify residues (e.g., FAD in MAO-B) critical for inhibitor binding.
- Scoring Functions : ΔG values <−8 kcal/mol suggest strong binding .
- DFT Calculations (Gaussian 09) :
Q. Example Docking Results :
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| MAO-B (PDB: 2V5Z) | −9.2 | π-Stacking with Tyr398 |
| MAO-A (PDB: 2Z5X) | −8.7 | H-bond with Gln215 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
